

Spectroscopic Data of 5-Bromo-2-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-methoxyphenol

Cat. No.: B1267044

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-methoxyphenol**, a key intermediate in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **5-Bromo-2-methoxyphenol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.1	s	-	Ar-H
6.95	d	Not specified	Ar-H
6.7	d	Not specified	Ar-H
5.15	s	-	-OH
3.9	s	-	-OCH ₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
160.61	C-O
153.00	C-OH
131.95	Ar-C
108.45	Ar-C
101.67	Ar-C-Br
100.89	Ar-C
55.55	-OCH ₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
Data not available	O-H stretch
Data not available	C-H stretch (aromatic)
Data not available	C=C stretch (aromatic)
Data not available	C-O stretch
Data not available	C-Br stretch

Technique: Capillary Cell Melt

Table 4: Mass Spectrometry (MS) Data

m/z	Assignment
Data not available	[M] ⁺
Data not available	Fragment ions

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **5-Bromo-2-methoxyphenol** was prepared in deuterated chloroform (CDCl_3).

Data Acquisition: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. For ^1H NMR, the data were reported as chemical shift in ppm, multiplicity (s = singlet, d = doublet), and integration. For ^{13}C NMR, spectra were obtained with complete proton decoupling and referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained from a melt of the compound.

Data Acquisition: The analysis was performed using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically reported in wavenumbers (cm^{-1}).

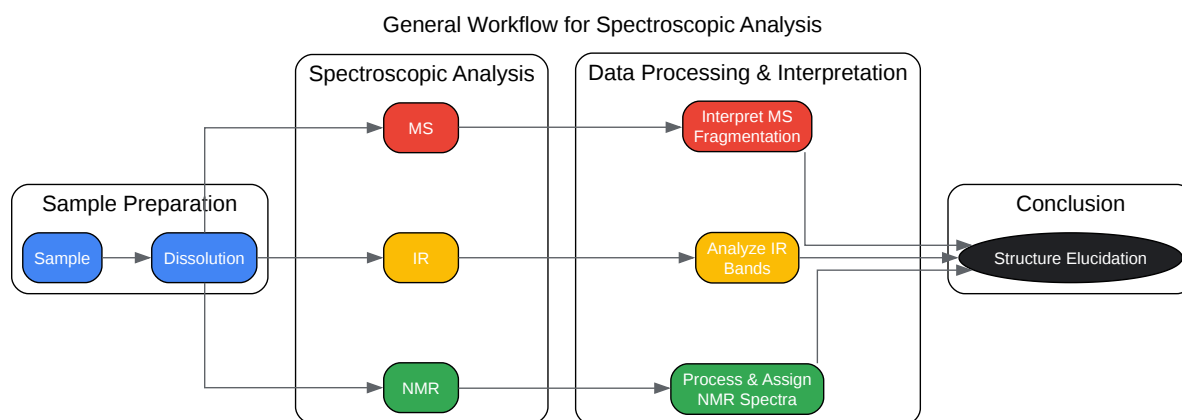
Mass Spectrometry (MS)

Sample Preparation: The sample was introduced into the mass spectrometer via a gas chromatograph.

Data Acquisition: Mass spectra were obtained using a GC-MS instrument, which provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-Bromo-2-methoxyphenol**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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